molecular formula C6H12O3 B3136546 ethyl (s)-(-)-2-methoxypropionate CAS No. 41918-08-5

ethyl (s)-(-)-2-methoxypropionate

Cat. No.: B3136546
CAS No.: 41918-08-5
M. Wt: 132.16 g/mol
InChI Key: WHRLOJCOIKOQGL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (s)-(-)-2-methoxypropionate is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (s)-(-)-2-methoxypropionate can be synthesized through the esterification of (s)-(-)-2-methoxypropionic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and distillation columns to separate and purify the final product. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s)-(-)-2-methoxypropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxypropionic acid.

    Reduction: Formation of 2-methoxypropanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (s)-(-)-2-methoxypropionate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and analytical chemistry.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Utilized in pharmaceutical formulations as a solvent for active ingredients.

    Industry: Applied in the production of coatings, inks, and adhesives due to its excellent solvency properties.

Mechanism of Action

The mechanism of action of ethyl (s)-(-)-2-methoxypropionate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, thereby facilitating chemical reactions and processes. The compound’s ability to dissolve a wide range of substances makes it valuable in numerous applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another commonly used solvent with similar properties but lower boiling point.

    Propylene glycol monomethyl ether acetate: Similar in structure and used in similar applications but has different solvency properties.

    Methyl (s)-(-)-2-methoxypropionate: A closely related compound with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its chiral nature, which can be advantageous in certain applications requiring enantiomerically pure solvents. Its excellent solvency properties and low toxicity also make it a preferred choice in various industrial and research applications.

Properties

IUPAC Name

ethyl (2S)-2-methoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRLOJCOIKOQGL-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962050
Record name Ethyl 2-methoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41918-08-5
Record name Ethyl 2-methoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (s)-(-)-2-methoxypropionate
Reactant of Route 2
Reactant of Route 2
ethyl (s)-(-)-2-methoxypropionate
Reactant of Route 3
Reactant of Route 3
ethyl (s)-(-)-2-methoxypropionate
Reactant of Route 4
Reactant of Route 4
ethyl (s)-(-)-2-methoxypropionate
Reactant of Route 5
Reactant of Route 5
ethyl (s)-(-)-2-methoxypropionate
Reactant of Route 6
Reactant of Route 6
ethyl (s)-(-)-2-methoxypropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.